N-[(2-fluorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine
Description
N-[(2-Fluorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a 2-fluorobenzyl group at the 6-amino position and a 2-methoxyethyl substituent at the 9-position of the purine ring. Purines are pivotal in biological systems, serving as components of nucleic acids and signaling molecules.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-9-(2-methoxyethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O/c1-22-7-6-21-10-20-13-14(18-9-19-15(13)21)17-8-11-4-2-3-5-12(11)16/h2-5,9-10H,6-8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBUESAWEVKFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile to attach the fluorophenyl group to the purine ring.
Attachment of the Methoxyethyl Group: The final step involves the alkylation of the purine core with a methoxyethyl halide under basic conditions to introduce the methoxyethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
Key Observations :
- Microwave-assisted synthesis (e.g., ) offers higher efficiency (90% yield in 30 minutes) compared to traditional methods.
- The target compound’s synthesis may require optimization of substituent compatibility, particularly for the 2-methoxyethyl group, which could involve protecting-group strategies.
Table 3: Property Comparison
Key Observations :
- The 2-methoxyethyl group in the target compound likely reduces logP compared to halogenated analogs, balancing lipophilicity and solubility .
- Antifungal activity in halogenated derivatives (e.g., ) suggests that the target compound’s 2-fluorophenylmethyl group may confer similar bioactivity via halogen bonding.
Crystallographic and Molecular Interactions
- N-(2-Methoxybenzyl)-9-(oxolan-2-yl) : Forms centrosymmetric dimers via N–H⋯N hydrogen bonds, with π–π stacking stabilizing the 3D structure .
- Halogenated analogs : Chlorine substituents facilitate halogen bonding, critical for target engagement in enzyme inhibition .
The target compound’s 2-fluorophenylmethyl group may engage in weaker hydrogen bonding compared to methoxybenzyl derivatives but could enhance membrane permeability due to fluorine’s electronegativity.
Biological Activity
N-[(2-fluorophenyl)methyl]-9-(2-methoxyethyl)-9H-purin-6-amine, also known by its CAS number 2640951-52-4, is a purine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a fluorophenyl group and a methoxyethyl side chain, which contribute to its biological activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆FN₅O |
| Molecular Weight | 301.32 g/mol |
| CAS Number | 2640951-52-4 |
Antibacterial Activity
Recent studies have indicated that derivatives of purine compounds exhibit notable antibacterial properties. For instance, a related compound demonstrated effective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL . The mechanism of action often involves disrupting bacterial cell membrane integrity, leading to cell lysis.
Case Study: Structure-Activity Relationship (SAR)
A study focused on the SAR of purine derivatives revealed that modifications in the side chains significantly influence their antibacterial potency. The introduction of amino groups has been shown to enhance solubility and bioactivity . For this compound, the fluorophenyl group may increase binding affinity to bacterial targets, enhancing its therapeutic potential.
Antiviral Activity
In addition to antibacterial properties, purine derivatives are being explored for antiviral applications. The compound's ability to inhibit specific viral enzymes could position it as a candidate for treating viral infections. Research indicates that structural modifications can lead to improved efficacy against viral replication .
The proposed mechanism for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and viral replication.
- Membrane Disruption : It compromises the structural integrity of microbial membranes.
- Bioavailability Enhancement : The methoxyethyl group improves solubility, facilitating better absorption in biological systems .
Experimental Studies
A series of experimental studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : These studies demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- In Vivo Efficacy : Animal models have shown promising results in terms of reducing infection rates when treated with this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Antibacterial Activity (MIC µg/mL) | Antiviral Activity | Notes |
|---|---|---|---|
| This compound | 4–32 | Potential | Enhanced bioavailability |
| Quinoline Derivative | 8–32 | Moderate | Lower solubility compared to purine derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
